molecular formula C6H12O3 B179402 (S)-methyl 2-hydroxy-3-methylbutanoate CAS No. 24347-63-5

(S)-methyl 2-hydroxy-3-methylbutanoate

Cat. No.: B179402
CAS No.: 24347-63-5
M. Wt: 132.16 g/mol
InChI Key: YSGBMDFJWFIEDF-YFKPBYRVSA-N
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Description

(S)-methyl 2-hydroxy-3-methylbutanoate is an organic compound that belongs to the class of hydroxy acids and derivatives It is the S-enantiomer of 2-hydroxy-3-methylbutanoate, which means it has a specific three-dimensional arrangement that distinguishes it from its R-enantiomer

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2-hydroxy-3-methylbutanoate typically involves the esterification of (S)-2-hydroxy-3-methylbutanoic acid. One common method is the reaction of (S)-2-hydroxy-3-methylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic esterification using lipases is a popular method due to its mild reaction conditions and high specificity. The process involves the use of immobilized lipases to catalyze the esterification of (S)-2-hydroxy-3-methylbutanoic acid with methanol.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 2-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of (S)-methyl 2-oxo-3-methylbutanoate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, (S)-methyl 2-hydroxy-3-methylbutanol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used in the presence of a strong acid catalyst.

Major Products

    Oxidation: (S)-methyl 2-oxo-3-methylbutanoate

    Reduction: (S)-methyl 2-hydroxy-3-methylbutanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(S)-methyl 2-hydroxy-3-methylbutanoate has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a substrate for studying enzyme-catalyzed reactions, particularly those involving esterases and lipases.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of flavors and fragrances due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (S)-methyl 2-hydroxy-3-methylbutanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes such as esterases and lipases, which catalyze its hydrolysis to (S)-2-hydroxy-3-methylbutanoic acid and methanol. This hydrolysis reaction is essential for its metabolic processing and utilization in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-hydroxy-3-methylbutanoate: Similar in structure but with an ethyl group instead of a methyl group.

    ®-methyl 2-hydroxy-3-methylbutanoate: The R-enantiomer of the compound, which has a different three-dimensional arrangement.

    (S)-2-hydroxy-3-methylbutanoic acid: The corresponding acid form of the ester.

Uniqueness

(S)-methyl 2-hydroxy-3-methylbutanoate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its S-enantiomeric form is crucial for its interaction with chiral environments, such as enzyme active sites, making it valuable in asymmetric synthesis and enzymatic studies.

Properties

IUPAC Name

methyl (2S)-2-hydroxy-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4(2)5(7)6(8)9-3/h4-5,7H,1-3H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGBMDFJWFIEDF-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50458239
Record name Methyl (2S)-2-hydroxy-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24347-63-5
Record name Methyl (2S)-2-hydroxy-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-Methyl 2-hydroxy-3-methylbutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.5g of the product of (b) and 2.llg (0.011 moles) of 4,6-dimethyl-2-methanesulphonyl pyrimidine were dissolved in 20ml acetone. 1.6g of potassium carbonate were added and the reaction mixture refluxed for 4 hours. Following thin layer chromatography to establish that the reaction had reached completion, the mixture was evaporated to dryness and 10ml water added. Solvent extraction using chloroform followed and the chloroform extracts were dried over anhydrous sodium sulphate and the solvent evaporated off. The oil resulting was subjected to flash column chromatography using ethyl acetate: hexane (1:1) as eluant to yield 1.1g (yield 42%) of the title compound as a colourless oil.
[Compound]
Name
product
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2.llg
Quantity
0.011 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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